molecular formula C15H17NO3 B7559523 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid

2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid

Cat. No. B7559523
M. Wt: 259.30 g/mol
InChI Key: BMKLKODMBXRWAA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid, also known as CP-945,598, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to have potential therapeutic effects in the treatment of various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and other chronic pain conditions.

Mechanism of Action

2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and swelling. By inhibiting COX-2, 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain. 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid also inhibits the production of nitric oxide (NO), which is another mediator of inflammation.
Biochemical and Physiological Effects:
2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of COX-2 and reduces the production of prostaglandins and NO. In vivo studies have shown that it reduces pain and inflammation in animal models of arthritis and other chronic pain conditions. 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid is that it has been extensively studied and has a well-established mechanism of action. It has also been found to be effective in reducing pain and inflammation in animal models of arthritis and other chronic pain conditions. However, one limitation of 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet established.

Future Directions

There are several future directions for research on 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid. One area of research is to further explore its mechanism of action and its effects on other inflammatory mediators. Another area of research is to test its safety and efficacy in clinical trials in humans. Finally, research could be conducted to develop new formulations of 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid that are more effective and have fewer side effects.

Synthesis Methods

The synthesis of 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid involves the reaction of cyclopropylamine with (E)-3-(2-methylphenyl)prop-2-enoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to form the final product, 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid.

Scientific Research Applications

2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid has been extensively studied for its anti-inflammatory and analgesic effects. In vitro studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid has also been found to inhibit the production of nitric oxide (NO), which is another mediator of inflammation. In vivo studies have shown that 2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid reduces pain and inflammation in animal models of arthritis and other chronic pain conditions.

properties

IUPAC Name

2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-4-2-3-5-12(11)6-9-14(17)16(10-15(18)19)13-7-8-13/h2-6,9,13H,7-8,10H2,1H3,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLKODMBXRWAA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid

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